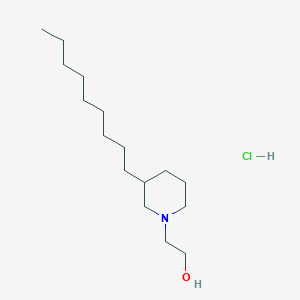
2-(3-Nonylpiperidin-1-yl)ethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Nonylpiperidin-1-yl)ethanol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nonylpiperidin-1-yl)ethanol;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Nonyl Group: The nonyl group is introduced via alkylation reactions using nonyl halides.
Introduction of the Ethanol Group: The ethanol group is added through nucleophilic substitution reactions involving ethylene oxide or similar reagents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance efficiency and selectivity.
Types of Reactions:
Oxidation: The ethanol group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The piperidine ring can be reduced to form various hydrogenated derivatives.
Substitution: The nonyl group can be substituted with other alkyl or functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Hydrogenated piperidine derivatives.
Substitution Products: Various alkyl or functional group-substituted derivatives.
Scientific Research Applications
2-(3-Nonylpiperidin-1-yl)ethanol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Nonylpiperidin-1-yl)ethanol;hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The nonyl and ethanol groups may enhance the compound’s lipophilicity and facilitate its passage through biological membranes, allowing it to reach its targets effectively.
Comparison with Similar Compounds
2-(Piperidin-1-yl)ethanol: Lacks the nonyl group, making it less lipophilic.
3-Nonylpiperidine: Lacks the ethanol group, affecting its solubility and reactivity.
N-Nonylpiperidine: Similar structure but without the ethanol group, leading to different chemical properties.
Uniqueness: 2-(3-Nonylpiperidin-1-yl)ethanol;hydrochloride is unique due to the presence of both the nonyl and ethanol groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
Properties
CAS No. |
61515-69-3 |
|---|---|
Molecular Formula |
C16H34ClNO |
Molecular Weight |
291.9 g/mol |
IUPAC Name |
2-(3-nonylpiperidin-1-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C16H33NO.ClH/c1-2-3-4-5-6-7-8-10-16-11-9-12-17(15-16)13-14-18;/h16,18H,2-15H2,1H3;1H |
InChI Key |
DYMBBINPDRWRCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1CCCN(C1)CCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Bis[(benzylsulfanyl)methyl]-4-bromophenol](/img/structure/B14587089.png)
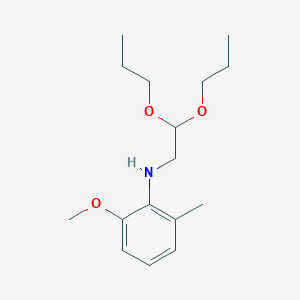
![2,2',3,3',5,5',6,6'-Octachloro-4,4'-bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14587108.png)
![1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14587123.png)
![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14587126.png)
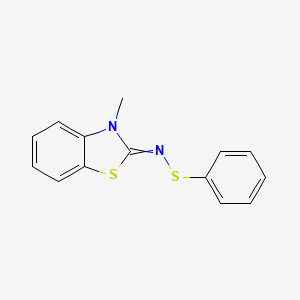


![10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14587142.png)
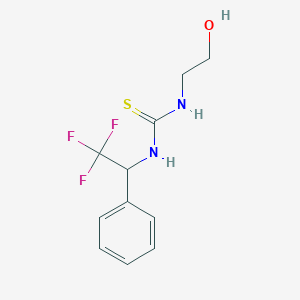
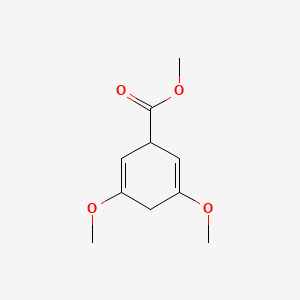
![2-[(E)-Benzylideneamino]-3-methoxybenzoic acid](/img/structure/B14587160.png)
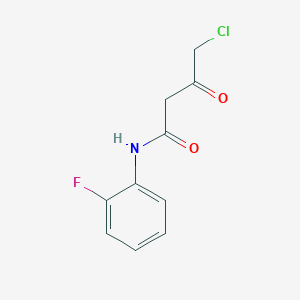
![2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587164.png)
